CYCLOPROPYL-CARBAMIC ACID PHENYL ESTER
Overview
Description
Cyclopropyl-carbamic acid phenyl ester is an organic compound with the chemical formula C10H11NO2. It is known for its unique structure, which includes a cyclopropyl group attached to a carbamic acid ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl-carbamic acid phenyl ester can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with phenyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Cyclopropylamine Reaction: Cyclopropylamine is reacted with phenyl chloroformate in the presence of a base such as triethylamine. This reaction forms this compound.
Reaction Conditions: The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-carbamic acid phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclopropylamine and phenol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Cyclopropylamine and phenol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl-carbamic acid phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropyl-carbamic acid phenyl ester involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to changes in their activity. The ester bond can be hydrolyzed in biological systems, releasing active components that exert their effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
Phenyl carbamate: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the ester functionality.
Phenyl chloroformate: Used as a reagent in the synthesis of cyclopropyl-carbamic acid phenyl ester.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl group and the ester functionality. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
phenyl N-cyclopropylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(11-8-6-7-8)13-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIODZWPWVYAOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545817 | |
Record name | Phenyl cyclopropylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97480-55-2 | |
Record name | Phenyl cyclopropylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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